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molecular formula C8H9BO4 B055659 3-Formyl-4-methoxyphenylboronic acid CAS No. 121124-97-8

3-Formyl-4-methoxyphenylboronic acid

Cat. No. B055659
M. Wt: 179.97 g/mol
InChI Key: YJQDBKGGRPJSOI-UHFFFAOYSA-N
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Patent
US07732444B2

Procedure details

2,4 dichloropyrimidine and 3-formyl 4-methoxy phenyl boronic acid were coupled following procedure A. LC-MS showed the product was >95% pure and had the expected M+H+ of 249.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
249
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH:9]([C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][C:16]=1[O:17][CH3:18])=[O:10]>>[Cl:1][C:2]1[N:7]=[C:6]([C:13]2[CH:14]=[CH:15][C:16]([O:17][CH3:18])=[C:11]([CH:12]=2)[CH:9]=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1OC)B(O)O
Step Three
Name
249
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C=1C=CC(=C(C=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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